molecular formula C29H18Cl2N2O3 B12015881 1-(2-(1-Naphthoyl)carbohydrazonoyl)-2-naphthyl 2,4-dichlorobenzoate CAS No. 767310-26-9

1-(2-(1-Naphthoyl)carbohydrazonoyl)-2-naphthyl 2,4-dichlorobenzoate

Katalognummer: B12015881
CAS-Nummer: 767310-26-9
Molekulargewicht: 513.4 g/mol
InChI-Schlüssel: STUDSXQZBJYTJV-VTNSRFBWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-(1-Naphthoyl)carbohydrazonoyl)-2-naphthyl 2,4-dichlorobenzoate is a complex organic compound with the molecular formula C25H16Cl2N2O3 This compound is known for its unique structural properties, which include a naphthoyl group, a carbohydrazonoyl group, and a dichlorobenzoate group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(1-Naphthoyl)carbohydrazonoyl)-2-naphthyl 2,4-dichlorobenzoate typically involves multiple steps. The process begins with the preparation of the naphthoyl and carbohydrazonoyl intermediates, which are then coupled with the dichlorobenzoate group under specific reaction conditions. Common reagents used in this synthesis include naphthalene derivatives, hydrazine, and dichlorobenzoic acid. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-(1-Naphthoyl)carbohydrazonoyl)-2-naphthyl 2,4-dichlorobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogens (e.g., chlorine). The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield naphthoquinones, while reduction reactions may produce naphthylamines. Substitution reactions can result in various substituted naphthyl and benzoate derivatives .

Wissenschaftliche Forschungsanwendungen

1-(2-(1-Naphthoyl)carbohydrazonoyl)-2-naphthyl 2,4-dichlorobenzoate has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and as a component in specialty chemicals.

Wirkmechanismus

The mechanism of action of 1-(2-(1-Naphthoyl)carbohydrazonoyl)-2-naphthyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound’s unique structure allows it to interact with multiple biological targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(2-(1-Naphthoyl)carbohydrazonoyl)-2-naphthyl 2,4-dichlorobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

767310-26-9

Molekularformel

C29H18Cl2N2O3

Molekulargewicht

513.4 g/mol

IUPAC-Name

[1-[(E)-(naphthalene-1-carbonylhydrazinylidene)methyl]naphthalen-2-yl] 2,4-dichlorobenzoate

InChI

InChI=1S/C29H18Cl2N2O3/c30-20-13-14-24(26(31)16-20)29(35)36-27-15-12-19-7-2-4-10-22(19)25(27)17-32-33-28(34)23-11-5-8-18-6-1-3-9-21(18)23/h1-17H,(H,33,34)/b32-17+

InChI-Schlüssel

STUDSXQZBJYTJV-VTNSRFBWSA-N

Isomerische SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)N/N=C/C3=C(C=CC4=CC=CC=C43)OC(=O)C5=C(C=C(C=C5)Cl)Cl

Kanonische SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NN=CC3=C(C=CC4=CC=CC=C43)OC(=O)C5=C(C=C(C=C5)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.